molecular formula C14H20N2OS B2619776 N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide CAS No. 2097884-51-8

N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide

Cat. No.: B2619776
CAS No.: 2097884-51-8
M. Wt: 264.39
InChI Key: UNYUEXBRJHCBKU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its unique structural components It features a pyrrolidine ring substituted with a carboxamide group, a 3,4-dimethylphenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor such as 3,4-dimethylbenzaldehyde, the pyrrolidine ring can be constructed via a Mannich reaction, involving formaldehyde and a secondary amine.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent like methylthiol.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-pyrrolidine-1-carboxamide: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.

    N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)pyrrolidine-1-carboxamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group, potentially affecting its reactivity and interactions.

Uniqueness

N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is unique due to the presence of both the 3,4-dimethylphenyl and methylsulfanyl groups, which confer specific chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-methylsulfanylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-10-4-5-12(8-11(10)2)15-14(17)16-7-6-13(9-16)18-3/h4-5,8,13H,6-7,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYUEXBRJHCBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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